molecular formula C22H19NO5 B4897584 N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide

N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide

Cat. No. B4897584
M. Wt: 377.4 g/mol
InChI Key: CUUAYLNEWWGIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been found to have a variety of biochemical and physiological effects, and as a result, has become an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and survival of cancer cells. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide has a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide in lab experiments is its versatility. This compound has a wide range of potential applications in scientific research, making it a valuable tool for studying various biological processes. Additionally, N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in vitro, its toxicity in vivo has not been fully established. Additionally, the mechanism of action of this compound is not fully understood, which could limit its usefulness in certain types of research.

Future Directions

There are a number of potential future directions for research involving N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide. One area of research that shows promise is in the development of new cancer therapies. This compound has been found to have potent anticancer properties, and further research could lead to the development of new treatments for cancer.
Another potential future direction for research involving N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide is in the study of neurological disorders. This compound has been found to have neuroprotective properties, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
In addition, further research could be conducted to better understand the mechanism of action of N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide. This could lead to the development of more targeted therapies and a better understanding of the compound's potential applications in scientific research.
Conclusion:
N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide is a promising compound with a wide range of potential applications in scientific research. This compound has been found to have anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, further research could lead to the development of new cancer therapies, treatments for neurological disorders, and a better understanding of the compound's mechanism of action.

Synthesis Methods

The synthesis method for N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzaldehyde and dibenzo[b,d]furan-3-carboxylic acid in the presence of a catalyst. This reaction produces N-(3,4,5-trimethoxybenzyl)dibenzo[b,d]furan-3-carboxamide, which is then reacted with phosphorus oxychloride to produce N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the study of cancer. This compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-25-19-10-13(11-20(26-2)21(19)27-3)22(24)23-14-8-9-16-15-6-4-5-7-17(15)28-18(16)12-14/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUAYLNEWWGIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide

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